molecular formula C3H9NO B1608969 Hydroxylamine, O-(1-methylethyl)- CAS No. 4427-29-6

Hydroxylamine, O-(1-methylethyl)-

Cat. No. B1608969
CAS RN: 4427-29-6
M. Wt: 75.11 g/mol
InChI Key: HLYVNXRHROOICH-UHFFFAOYSA-N
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Description

“Hydroxylamine, O-(1-methylethyl)-” is a chemical compound . It is difficult to detect using conventional analytical techniques due to its physio-chemical properties like lack of chromophore, low molecular weight, absence of carbon atom and high polarity .


Synthesis Analysis

Hydroxylamine is an important class of reducing chemical compound, which is commonly used as raw materials in pharmaceutical reaction processes . A method has been developed that uses choline peroxydisulfate, an oxidizing task-specific ionic liquid, for the preparation of N,N-disubstituted hydroxylamines from secondary amines .


Molecular Structure Analysis

The molecular formula of “Hydroxylamine, O-(1-methylethyl)-” is C3H9NO . More detailed information about its structure can be found in the referenced material .


Chemical Reactions Analysis

Hydroxylamine is a known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical processes . It is used for the synthesis of bicyclic hydroxamates, Droxidopa and many other drug substances .


Physical And Chemical Properties Analysis

The molecular weight of “Hydroxylamine, O-(1-methylethyl)-” is 75.11 . More detailed physical and chemical properties can be found in the referenced material .

Safety And Hazards

Hydroxylamine is a known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical processes . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of “Hydroxylamine, O-(1-methylethyl)-” could involve finding more efficient and environmentally friendly methods for its synthesis , as well as developing more sensitive methods for its detection in pharmaceutical compounds .

properties

IUPAC Name

O-propan-2-ylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(2)5-4/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYVNXRHROOICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196097
Record name Hydroxylamine, O-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxylamine, O-(1-methylethyl)-

CAS RN

4427-29-6
Record name Hydroxylamine, O-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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